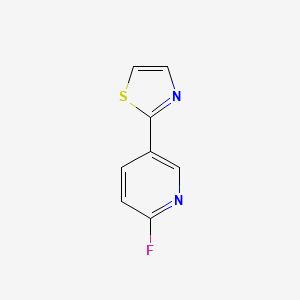

2-fluoro-5-(1,3-thiazol-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2S |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(6-fluoropyridin-3-yl)-1,3-thiazole |

InChI |

InChI=1S/C8H5FN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H |

InChI Key |

RYYRZKHKRWYZOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CS2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 5 1,3 Thiazol 2 Yl Pyridine and Its Analogs

Precursor Synthesis Strategies

Synthesis of Fluorinated Pyridine (B92270) Intermediates

The preparation of fluorinated pyridine intermediates is a critical first step. These intermediates typically possess a leaving group, such as a halogen (Br, I), at the 5-position to facilitate subsequent cross-coupling reactions, and a fluorine atom at the 2-position.

One common indirect route to 2-fluoropyridines is the Balz-Schiemann reaction , which transforms an amino group into a fluorine atom via a diazonium salt intermediate. wikipedia.orgchemistrylearner.comorganic-chemistry.org For instance, 2-amino-5-bromopyridine (B118841) can be converted to 2-fluoro-5-bromopyridine. The process involves diazotization of the amino group with nitrous acid, followed by the introduction of a tetrafluoroborate (B81430) anion and subsequent thermal decomposition to yield the fluorinated pyridine. wikipedia.orgbyjus.com

Another approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. Pyridine N-oxides can be activated and subsequently fluorinated. nih.gov This method offers a pathway to 2-fluoropyridines from readily available starting materials.

Direct C-H fluorination has also emerged as a powerful tool. Reagents like silver(II) fluoride (B91410) (AgF2) can selectively fluorinate the C-H bond at the 2-position of the pyridine ring under mild conditions. orgsyn.orgnih.gov This method is advantageous for late-stage functionalization of complex pyridine derivatives.

Below is a table summarizing common fluorinated pyridine precursors.

| Precursor Compound | Synthetic Method | Reference |

| 2-Fluoro-5-bromopyridine | Balz-Schiemann reaction of 2-amino-5-bromopyridine | wikipedia.orgchemistrylearner.com |

| 2-Fluoro-5-iodopyridine | Diazotization of 2-amino-5-iodopyridine | General diazotization/iodination |

| 2-Fluoropyridine (B1216828) | Direct C-H fluorination with AgF2 | orgsyn.orgnih.gov |

Synthesis of Thiazole (B1198619) Building Blocks

The thiazole moiety can be constructed using several established methods, with the Hantzsch thiazole synthesis being one of the most prominent. nih.govnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov By varying the thioamide, different substituents can be introduced at the 2-position of the thiazole ring.

For coupling with the pyridine precursor, the thiazole ring needs to be functionalized. This can be achieved by synthesizing 2-halothiazoles or by converting the thiazole into an organometallic reagent. For instance, 2-bromothiazole (B21250) can be prepared and then transformed into a Grignard reagent or an organozinc species. Alternatively, 2-(tributylstannyl)thiazole (B110552) is a common building block for Stille cross-coupling reactions.

The synthesis of fluorinated thiazole derivatives can be accomplished by employing fluorinated starting materials in the Hantzsch synthesis. For example, the reaction of a fluorinated phenacyl bromide with a thioamide can yield a fluorophenyl-substituted thiazole. nih.govtandfonline.comacs.org

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The crucial step in the synthesis of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine is the formation of the bond between the pyridine and thiazole rings. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Approaches for Pyridine-Thiazole Linkage

Several cross-coupling methodologies are applicable for forging the pyridine-thiazole bond. The choice of reaction often depends on the specific functional groups present on the precursor molecules.

Suzuki-Miyaura Coupling : This reaction involves the coupling of a pyridine halide (e.g., 2-fluoro-5-bromopyridine) with a thiazole boronic acid or boronic ester. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base.

Stille Coupling : This method utilizes an organotin reagent, such as 2-(tributylstannyl)thiazole, which is coupled with a pyridine halide. pkusz.edu.cn Stille couplings are known for their tolerance of a wide range of functional groups.

Sonogashira Coupling : While primarily used for forming carbon-carbon triple bonds, Sonogashira coupling can be adapted to link heterocyclic rings if one of the coupling partners contains a terminal alkyne. wikipedia.orgnih.gov

Buchwald-Hartwig Amination : This reaction is employed when an amino-substituted thiazole is coupled with a halopyridine. nih.govnih.gov It forms a C-N bond between the two heterocyclic rings.

Direct C-H Arylation : This modern approach involves the direct coupling of a C-H bond on one heterocycle with a C-X (X = halogen) bond on the other, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. orgsyn.org The C5-H bond of a thiazole can be directly arylated with a halopyridine. nih.govtandfonline.com

The following table provides a summary of these cross-coupling approaches.

| Coupling Reaction | Pyridine Partner | Thiazole Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | 2-Fluoro-5-halopyridine | Thiazole-2-boronic acid/ester | Pd catalyst, base |

| Stille | 2-Fluoro-5-halopyridine | 2-(Tributylstannyl)thiazole | Pd catalyst |

| Buchwald-Hartwig | 2-Fluoro-5-halopyridine | 2-Aminothiazole | Pd catalyst, ligand, base |

| Direct C-H Arylation | 2-Fluoro-5-halopyridine | Thiazole | Pd or Ni catalyst, base/ligand |

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position on Pyridine

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be exploited to introduce a variety of functional groups at this position. 2-Fluoropyridine is significantly more reactive towards nucleophiles than its chloro- or bromo-analogs. nih.gov

The SNAr reaction on 2-fluoropyridines can proceed under mild conditions with a range of nucleophiles, including amines, alcohols, and thiols. tandfonline.comnih.gov This allows for the late-stage functionalization of the pyridine ring. For example, treatment of this compound with a primary or secondary amine could yield the corresponding 2-amino-5-(1,3-thiazol-2-yl)pyridine derivative. The presence of the electron-withdrawing thiazole group at the 5-position can further activate the pyridine ring towards nucleophilic attack.

Direct and Indirect Fluorination Techniques for Pyridine and Thiazole Moieties

The introduction of fluorine is a key aspect of the synthesis. Both direct and indirect methods are available for the fluorination of pyridine and, to a lesser extent, thiazole rings.

Direct Fluorination of pyridines can be achieved through C-H activation. A notable method is the use of AgF2, which selectively fluorinates the C-H bond adjacent to the nitrogen atom at room temperature. nih.govorgsyn.orgnih.gov Electrophilic fluorinating agents like Selectfluor® can also be used, often on activated pyridine derivatives such as dihydropyridines, which are then aromatized to the fluorinated pyridine. nih.govnih.gov

Indirect Fluorination of pyridines most commonly involves the Balz-Schiemann reaction, where an amino group is converted to a fluorine atom via a diazonium tetrafluoroborate intermediate. wikipedia.orgchemistrylearner.comorganic-chemistry.orgbyjus.comnumberanalytics.com This is a reliable method for introducing fluorine at specific positions on the pyridine ring.

For thiazoles , direct fluorination is less common. However, fluorinated thiazoles can be synthesized by using fluorinated precursors in ring-forming reactions like the Hantzsch synthesis. nih.govtandfonline.comacs.org Additionally, electrophilic fluorination of pre-existing thiazole rings with reagents like Selectfluor® has been reported, particularly for aryl-substituted thiazoles. thieme-connect.com

Late-Stage Fluorination Strategies

Late-stage fluorination is a critical technique for introducing fluorine atoms into complex molecules at a late step in the synthesis, which is particularly valuable for producing radiolabeled compounds for applications like positron emission tomography (PET) imaging. nih.govrsc.org The 2-fluoropyridine moiety is a common target for such modifications.

The introduction of the radioactive isotope ¹⁸F is a key application of late-stage fluorination. nih.gov A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For pyridyl systems, a 2-chloro or other 2-halo derivative can serve as the precursor for radiofluorination. nih.gov The reaction of 2-chloropyridines with [¹⁸F]fluoride is a known method, although 2-fluoropyridines often exhibit faster reaction rates in SNAr reactions. nih.gov For example, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. nih.gov

The general process for [¹⁸F]fluoride ion incorporation involves activating the [¹⁸F]fluoride, often produced in a cyclotron, by using a phase-transfer catalyst such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) bicarbonate) in an appropriate solvent. nih.gov This activated [¹⁸F]fluoride then displaces a leaving group (e.g., chloro, nitro, or trimethylammonium) on the aromatic ring of the precursor molecule.

Table 1: Precursors and Conditions for Late-Stage Fluorination

| Precursor Example | Leaving Group | Typical Reagents | Purpose |

| 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | Chloro (-Cl) | [¹⁸F]KF/Kryptofix K222, Tetrabutylammonium salts | Radiolabeling for PET |

| 2-Nitro-5-(1,3-thiazol-2-yl)pyridine | Nitro (-NO₂) | [¹⁸F]CsF, [¹⁸F]TBAF | Radiolabeling for PET |

| 2-(Trimethylammonio)-5-(1,3-thiazol-2-yl)pyridine triflate | Trimethylammonium (-NMe₃⁺) | [¹⁸F]KF/Kryptofix K222 | Radiolabeling for PET |

This table is illustrative and based on general principles of late-stage fluorination of heteroaromatics.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.govnih.govsphinxsai.com This technology is well-suited for the synthesis of heterocyclic compounds like thiazole and pyridine derivatives. nih.govmdpi.comunito.it

For the synthesis of the this compound scaffold and its analogs, microwave irradiation can be applied to key bond-forming reactions. For instance, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to connect the pyridine and thiazole rings. A typical microwave-assisted Suzuki coupling might involve reacting a brominated pyridine with a thiazole boronic acid (or vice versa) in the presence of a palladium catalyst and a base, with the reaction completing in minutes rather than hours. vulcanchem.comnih.govresearchgate.net

Furthermore, the formation of the thiazole ring itself, often achieved through Hantzsch thiazole synthesis by reacting a thiourea (B124793) or thioamide with an α-haloketone, can be significantly accelerated using microwave energy. arabjchem.org Several studies have reported the use of microwave irradiation for the one-pot, multi-component synthesis of various thiazole derivatives, highlighting the efficiency of this method. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Suzuki Coupling | 8 - 12 hours | 10 - 30 minutes | Often Significant |

| Hantzsch Thiazole Synthesis | 4 - 24 hours | 5 - 15 minutes | Often Significant |

| Multi-component reactions | Several hours to days | 4 - 8 minutes | High/Efficient yields nih.gov |

Data compiled from general findings in microwave-assisted heterocyclic synthesis. nih.govsphinxsai.comnih.gov

Derivatization and Scaffold Modification

Functionalization at Pyridine Ring Positions (other than 2 and 5)

Modifying the pyridine ring at positions other than the points of fluorination (C2) and thiazole substitution (C5) allows for fine-tuning of the molecule's properties. The available positions for derivatization are C3, C4, and C6.

Late-stage functionalization can be achieved through a tandem C-H fluorination and subsequent nucleophilic aromatic substitution (SNAr). nih.gov For instance, a 3-substituted pyridine can undergo fluorination selectively at the 2-position, which can then be substituted. nih.gov While this primarily modifies the C2 position, similar principles can be applied to other positions if appropriate directing groups are present. The reactivity of the pyridine ring is influenced by the existing substituents; the electron-withdrawing nature of the fluorine at C2 and the thiazole at C5 deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at positions ortho and para to the activating groups.

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing specific positions. Using a directing group, it's possible to introduce electrophiles at positions adjacent to it. However, without a specific directing group at C3 or C4, selective functionalization can be challenging.

Functionalization at Thiazole Ring Positions (other than 2)

The thiazole ring offers positions C4 and C5 for further derivatization, which can be crucial for exploring structure-activity relationships (SAR). The Hantzsch synthesis is a common method for creating the thiazole nucleus, and by using appropriately substituted α-halogenated carbonyl compounds and thioamides, functional groups can be pre-installed at the C4 and C5 positions. arabjchem.org

For an existing 2-substituted thiazole ring, the C5 position is generally the most susceptible to electrophilic substitution reactions like halogenation (e.g., bromination with N-bromosuccinimide) due to the electronic nature of the ring. The resulting 5-halothiazole can then serve as a handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of substituents, including aryl, alkyl, and alkynyl groups.

Functionalization at the C4 position is less straightforward via electrophilic substitution but can be achieved by starting with functionalized building blocks during the initial thiazole synthesis. arabjchem.org For example, using an α-haloketone that already bears a desired substituent allows for its incorporation at the C4 position of the final thiazole ring.

Side Chain and Linker Chemistry

The incorporation of side chains and linkers is a common strategy in medicinal chemistry to connect the core scaffold to other pharmacophores, modulate physicochemical properties, or attach the molecule to a larger entity like a peptide or a resin for solid-phase synthesis. frontiersin.org

For the this compound scaffold, linkers can be attached to either the pyridine or the thiazole ring at positions that have been functionalized with suitable reactive handles (e.g., halogens, amines, carboxylic acids).

Common linker types include:

Alkyl chains: Simple, flexible spacers.

Alkoxy or Polyethylene glycol (PEG) linkers: Used to improve solubility and pharmacokinetic properties.

Amide or Ester linkers: Introduced via coupling reactions between a carboxylic acid and an amine, or an alcohol, respectively. nih.gov

Triazole linkers: Often formed via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), providing a stable and robust connection.

The chemistry to introduce these linkers is well-established. For example, a brominated derivative of the scaffold can be converted to a carboxylic acid via lithiation and quenching with CO₂, or to an amine via Buchwald-Hartwig amination. These functional groups can then be used to attach a variety of side chains or linkers using standard coupling chemistries. Perfluoroaromatic linkers have also been investigated for their unique reactivity in SNAr reactions, allowing for selective conjugation. frontiersin.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR for Proton Environments

The ¹H NMR spectrum of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine is expected to display five distinct signals corresponding to the five protons on the aromatic rings. The signals for the pyridine (B92270) ring protons are influenced by both nitrogen's electron-withdrawing nature and the coupling interactions with the fluorine atom. The thiazole (B1198619) protons typically appear as two distinct doublets.

Based on data from analogous structures like 2-fluoropyridine (B1216828) and substituted thiazoles, the anticipated chemical shifts and coupling constants are detailed below. chemicalbook.comrsc.org The proton H-6 on the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom. The H-3 and H-4 protons will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 (Pyridine) | 8.6 - 8.8 | dd | ³J(H6-H4) ≈ 2.0, ⁵J(H6-F) ≈ 1.0 |

| H-4 (Pyridine) | 8.1 - 8.3 | ddd | ³J(H4-H3) ≈ 8.5, ³J(H4-F) ≈ 5.0, ³J(H4-H6) ≈ 2.0 |

| H-3 (Pyridine) | 7.2 - 7.4 | dd | ³J(H3-H4) ≈ 8.5, ⁴J(H3-F) ≈ 2.5 |

| H-5' (Thiazole) | 7.9 - 8.1 | d | ³J(H5'-H4') ≈ 3.5 |

| H-4' (Thiazole) | 7.4 - 7.6 | d | ³J(H4'-H5') ≈ 3.5 |

¹³C NMR for Carbon Frameworks

The proton-decoupled ¹³C NMR spectrum is predicted to show eight signals, corresponding to the eight unique carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). chemicalbook.comacs.org The chemical shifts of the other pyridine carbons are also influenced by fluorine through two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). magritek.com The thiazole carbons (C-2', C-4', C-5') are expected in their characteristic regions. nih.govunimi.it

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C-2 (Pyridine) | 162 - 165 | ¹J ≈ 235-250 |

| C-6 (Pyridine) | 148 - 151 | ³J ≈ 3-5 |

| C-4 (Pyridine) | 140 - 143 | ³J ≈ 7-9 |

| C-5 (Pyridine) | 125 - 128 | ⁴J ≈ 3-4 |

| C-3 (Pyridine) | 110 - 113 | ²J ≈ 15-20 |

| C-2' (Thiazole) | 165 - 168 | - |

| C-5' (Thiazole) | 142 - 145 | - |

| C-4' (Thiazole) | 120 - 123 | - |

¹⁹F NMR for Fluorine Chemical Shifts

¹⁹F NMR spectroscopy is highly sensitive for observing fluorine environments. For this compound, a single resonance is expected. wikipedia.orghuji.ac.il The chemical shift for a fluorine atom on a pyridine ring typically falls in a well-defined region. spectrabase.comfluorine1.ru This signal is expected to be split into a doublet of doublets due to coupling with the adjacent H-3 proton (³JFH) and the more distant H-4 proton (⁴JFH). rsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity | Predicted F-H Coupling Constants (J, Hz) |

| ¹⁹F | -65 to -75 | dd | ³J(F-H3) ≈ 8.0, ⁴J(F-H4) ≈ 5.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. chemguide.co.uk The molecular formula for this compound is C₈H₅FN₂S, with a monoisotopic mass of approximately 196.02 Da. In electron ionization (EI) MS, the molecular ion peak (M⁺˙) would be observed at m/z 196.

The fragmentation is likely to proceed through pathways characteristic of both pyridine and thiazole rings. researchgate.netresearchgate.netrsc.org Common fragmentation patterns include:

Cleavage of the inter-ring C-C bond: This would lead to fragments corresponding to the 2-fluoropyridinyl cation (m/z 112) or the thiazolyl cation (m/z 84).

Fragmentation of the thiazole ring: The thiazole ring can undergo cleavage to lose species like HCN (27 Da) or HCSN (59 Da), a known fragmentation pathway for thiazole derivatives. researchgate.netresearchgate.net

Fragmentation of the pyridine ring: The fluoropyridine ring can lose HCN, similar to pyridine itself, or a C₂H₂ molecule. libretexts.org

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 196 | [C₈H₅FN₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₇H₄FS]⁺˙ | M⁺˙ - HCN |

| 112 | [C₅H₃FN]⁺˙ | Cleavage of inter-ring bond |

| 85 | [C₃H₃N₂S]⁺ | Thiazolyl moiety with attached N |

| 84 | [C₃H₂NS]⁺ | Cleavage of inter-ring bond |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra should feature prominent bands corresponding to:

C-F Stretch: A strong absorption in the IR spectrum is expected in the range of 1200-1260 cm⁻¹. researchgate.net

Aromatic C-H Stretch: These typically appear above 3000 cm⁻¹.

Aromatic Ring Vibrations (C=C and C=N stretching): A series of bands are expected in the 1400-1650 cm⁻¹ region. researchgate.net Pyridine ring vibrations are well-characterized and often show strong bands in Raman spectra. aip.orgrsc.orgnih.gov

Thiazole Ring Vibrations: Characteristic stretching and bending modes for the thiazole ring will also be present in the fingerprint region (< 1500 cm⁻¹).

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Strong | Strong |

| C-F Stretch | 1200 - 1260 | Strong | Weak |

| Pyridine Ring Breathing | 990 - 1050 | Medium | Very Strong |

| C-H Out-of-plane Bend | 700 - 900 | Strong | Weak |

X-ray Crystallography for Solid-State Molecular Architecture

It is anticipated that the molecule would be largely planar, though some torsion around the single bond connecting the pyridine and thiazole rings is possible. The dihedral angle between the planes of the two rings would be a key structural parameter. In the crystal lattice, intermolecular interactions such as π-π stacking between the aromatic rings and potential weak C-H···N or C-H···F hydrogen bonds would likely play a significant role in stabilizing the crystal packing. nih.gov

| Crystallographic Parameter | Predicted Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Dihedral Angle (Py-Th) | 5° - 40° |

| Intermolecular Interactions | π-π stacking, C-H···N hydrogen bonds |

| Molecular Conformation | Near-planar arrangement of the two rings |

Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific studies detailing its crystal structure, intermolecular interactions, or conformational analysis in the crystalline state could be located.

The scientific literature readily provides such information for structurally related compounds, including analogs where the thiazole ring is replaced by a fluorophenyl group or where a benzamide (B126) moiety is linked to the thiazole. However, data pertaining directly to the solid-state structure of this compound remains unavailable in the public domain.

Therefore, the sections on "," specifically subsections "3.4.1. Crystal Packing and Intermolecular Interactions" and "3.4.2. Conformational Analysis in the Crystalline State," cannot be completed at this time due to the absence of the necessary experimental data.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations provide a theoretical framework for understanding molecular stability, reactivity, and spectroscopic characteristics.

The electronic properties of pyridine (B92270) and thiazole (B1198619) derivatives have been extensively studied using DFT methods, often employing the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic transitions.

For molecules combining pyridine and thiazole moieties, the HOMO is typically distributed over the electron-rich thiazole ring and the connecting atoms, while the LUMO is often localized on the electron-deficient pyridine ring. mdpi.com The introduction of a fluorine atom at the 2-position of the pyridine ring is expected to lower the energy of both the HOMO and LUMO due to its strong electron-withdrawing inductive effect. This modification can enhance the molecule's stability and influence its charge distribution.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For related 2-fluoropyridine (B1216828) derivatives, this energy gap is a critical parameter in assessing their potential bioactivity. researchgate.net The molecular electrostatic potential (MESP) map would likely show negative potential (red/yellow) around the nitrogen atoms of both the pyridine and thiazole rings, identifying them as sites for electrophilic attack or hydrogen bond acceptance. The fluorine atom would also contribute to a region of negative potential.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Characteristic for 2-fluoro-5-(1,3-thiazol-2-yl)pyridine |

|---|---|

| HOMO Localization | Primarily on the thiazole ring and π-system |

| LUMO Localization | Primarily on the fluoropyridine ring |

| Effect of Fluoro Group | Lowers HOMO and LUMO energy levels, increases electronegativity |

| MESP Negative Regions | Pyridine nitrogen, thiazole nitrogen, fluorine atom |

| Reactivity Indicator | The HOMO-LUMO energy gap dictates kinetic stability and reactivity |

The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the pyridine and thiazole rings. This rotation determines the dihedral angle between the two aromatic systems. Computational energy minimization studies can predict the most stable conformation.

For similar bi-heterocyclic systems, a planar or near-planar conformation is often the most energetically favorable due to the maximization of π-conjugation between the rings. nih.gov However, steric hindrance between ortho hydrogens can lead to a slightly twisted, non-planar ground state. nih.gov It is anticipated that the global energy minimum for this compound would correspond to a near-planar arrangement. The energy barrier to rotation around the inter-ring bond is generally low, allowing for facile interconversion between conformational states at room temperature. acs.org

Theoretical vibrational frequency calculations using DFT are highly effective for assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies of the molecule's normal modes of vibration, a theoretical spectrum can be generated and compared with experimental data. nih.gov

For this compound, key vibrational modes can be predicted:

C-F Stretching: The carbon-fluorine stretching vibration in fluoropyridines is typically observed in the 1150-1250 cm⁻¹ region of the IR spectrum. researchgate.net

Pyridine Ring Modes: Characteristic ring stretching and breathing vibrations for the pyridine moiety are expected in the 1400-1600 cm⁻¹ range.

Thiazole Ring Modes: Vibrations associated with the C=N and C-S bonds within the thiazole ring would appear at their characteristic frequencies.

DFT calculations, after applying a scaling factor to account for anharmonicity and basis set limitations, generally show excellent agreement with experimental spectra, aiding in the definitive assignment of complex vibrational bands. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand (in this case, this compound) might bind to a biological target, such as a protein or DNA. These methods are crucial in drug discovery for identifying potential therapeutic agents.

Derivatives of pyridine and thiazole have been investigated as antagonists for several protein targets, including the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the voltage-gated sodium channel NaV1.7, both of which are significant targets for neurological disorders and pain. researchgate.netacs.orgnih.gov

mGluR5 Interaction: Antagonists like 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) bind to an allosteric site on the mGluR5 protein. nih.gov Docking simulations for this compound into this site would likely predict key interactions. The pyridine nitrogen could act as a hydrogen bond acceptor with residues in the binding pocket, while the planar aromatic rings could form π-π stacking interactions with aromatic amino acids like tyrosine or phenylalanine. The fluorine atom may form favorable orthogonal multipolar interactions with backbone carbonyls. nih.gov

NaV1.7 Interaction: Selective inhibitors of NaV1.7 often feature diaryl ether or similar scaffolds. While structurally different, the heterocyclic nature of this compound allows for potential interactions within the channel's pore. Docking studies might show hydrophobic interactions within the binding site and potential hydrogen bonding involving the pyridine or thiazole nitrogen atoms. researchgate.net

Table 2: Predicted Ligand-Protein Interactions

| Target Protein | Potential Interacting Residues | Predicted Interaction Types |

|---|---|---|

| mGluR5 (Allosteric Site) | Tyr, Phe, Ser, Thr | π-π stacking, Hydrogen bonding (Pyridine-N), Halogen interactions (Fluorine) |

| NaV1.7 (Pore Region) | Phe, Tyr, Leu, Val | Hydrophobic interactions, π-π stacking, Hydrogen bonding (Thiazole-N) |

Many planar heterocyclic molecules containing pyridine and thiazole moieties have been shown to interact with DNA. sci-hub.senih.govresearchgate.net The most common predicted binding mode for such compounds is intercalation, where the planar aromatic system inserts itself between the base pairs of the DNA double helix.

Molecular docking simulations of this compound with a DNA duplex (e.g., PDB: 1BNA) would be used to investigate this possibility. researchgate.net

Intercalation: The flat, rigid structure of the fused pyridine-thiazole system is well-suited for slipping into the space between DNA base pairs. This interaction is stabilized by π-π stacking forces between the compound's aromatic rings and the DNA bases.

Groove Binding: While less likely for a planar molecule of this size, minor groove binding could be a secondary possibility, potentially involving hydrogen bonds between the nitrogen or fluorine atoms and the phosphate (B84403) backbone or base edges.

The results from such simulations would predict the preferred binding mode, the binding energy, and the specific interactions that stabilize the ligand-DNA complex. researchgate.net

Structure-Activity Relationship (SAR) Elucidation through Computational Models

A comprehensive search of scientific literature and databases did not yield specific studies focused on the structure-activity relationship (SAR) elucidation for the compound this compound using computational models. Research detailing methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, or other computational analyses specifically for this molecule is not publicly available.

Therefore, it is not possible to provide detailed research findings or data tables on the computational SAR for this compound as the necessary scientific studies have not been published or are not accessible in the public domain. While computational SAR studies exist for analogous structures containing thiazole and pyridine rings, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct compounds.

Pre Clinical Biological Evaluation and Mechanistic Studies

In Vitro Pharmacological Profiling (Cell-Based and Biochemical Assays)

The therapeutic potential of compounds featuring the 2-fluoro-5-(1,3-thiazol-2-yl)pyridine scaffold and its analogs has been explored across a diverse range of biological assays. These in vitro studies have provided crucial insights into their mechanisms of action at the molecular and cellular levels, spanning from receptor modulation and enzyme inhibition to effects on cell proliferation and microbial growth.

Derivatives of the thiazolyl-pyridine core structure have been identified as potent and selective modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This receptor is a key player in synaptic plasticity and is a therapeutic target for various central nervous system (CNS) disorders.

Notably, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) emerged from efforts to improve the properties of earlier mGlu5 receptor antagonists like 2-methyl-6-(phenylethynyl)pyridine (MPEP). acs.orgacs.org MTEP demonstrated high selectivity and greater potency in animal models of anxiety. acs.org The replacement of the pyridine (B92270) ring in MPEP with a thiazole (B1198619) moiety was a key structural modification in the development of these selective antagonists. acs.org Functional assays, which measure the cellular response to receptor activation, confirmed the antagonist activity of these compounds. acs.org Further research led to the development of other mGluR5 modulators, including both negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs), which fine-tune the receptor's response to glutamate. nih.govnih.gov For instance, VU0285683, a 3-fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, was identified as a novel and selective mGluR5 NAM. nih.gov Conversely, compounds like VU0092273 were developed as mGluR5 PAMs, which enhance the receptor's activity. nih.gov

The binding affinity of these modulators is typically determined through radioligand displacement assays. For example, the affinity of NAMs is often measured by their ability to displace a radiolabeled antagonist, such as [³H]methoxy-PEPy, from the receptor's allosteric binding site. nih.gov

Table 1: In Vitro Activity of a Thiazolyl-Pyridine Analog at mGlu5 Receptors

| Compound | Assay Type | Cell Line | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) | Functional Antagonism | Ltk cells expressing human mGlu5 | 24 nM | acs.org |

The thiazolyl-pyridine chemical framework is a versatile scaffold for designing inhibitors of various enzymes implicated in disease.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, making it a target for pain and anxiety treatments. nih.govresearchgate.net Novel inhibitors incorporating a piperidinyl thiazole isoxazoline (B3343090) core have been developed, demonstrating potent, slowly reversible inhibition of human FAAH with picomolar to nanomolar efficacy. nih.gov These inhibitors, which include carbamate (B1207046) and urea-based compounds, have shown analgesic effects in preclinical models. nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Inhibition: DprE1 is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a prime target for new anti-tuberculosis drugs. vlifesciences.comnih.govnih.gov Thiazole-containing compounds are among the various scaffolds identified as DprE1 inhibitors. vlifesciences.comsci-hub.st These inhibitors can be covalent or non-covalent binders, disrupting the formation of arabinogalactan, a critical cell wall component, which ultimately leads to bacterial death. nih.govnih.gov The mechanism of covalent inhibitors often involves a nitro group that reacts with a cysteine residue (Cys387) in the enzyme's active site. nih.gov

5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma. nih.gov Various heterocyclic compounds, including thiazole and benzoxazole (B165842) derivatives, have been synthesized and evaluated as 5-LOX inhibitors. nih.govnih.gov Some organosilicon-containing thiazole derivatives have shown notable inhibitory activity against soybean lipoxygenase, which is often used as a preliminary screen for 5-LOX inhibitors. nih.gov For example, one such derivative demonstrated an IC₅₀ of 0.1 mmol. nih.gov

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Modulation: PPARγ is a nuclear receptor that plays a key role in adipocyte differentiation and glucose metabolism. f1000research.com Thiazolidinediones (TZDs) are a well-known class of PPARγ agonists used to treat type 2 diabetes. nih.gov The thiazole ring is a component of various molecules designed to modulate PPARγ activity, which can influence gene expression related to energy storage and inflammatory responses. mdpi.comgoogle.com

Table 2: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

| Enzyme Target | Compound Class | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| FAAH | Piperidinyl thiazole isoxazoline carbamates | pM range (Kᵢ) | nih.gov |

| FAAH | Piperidinyl thiazole isoxazoline ureas | nM range (Kᵢ) | nih.gov |

| 5-Lipoxygenase | Organosilicon-containing thiazole derivative | 0.1 mmol (IC₅₀) | nih.gov |

The thiazole-pyridine hybrid structure is a prominent feature in the design of novel anticancer agents. nih.govmdpi.comresearchgate.net These compounds have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines.

Studies have shown that thiazole-pyridine hybrids can induce cytotoxicity and apoptosis in cancer cells. nih.gov For instance, a series of novel pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids were evaluated for their anti-proliferative effects against human breast (MCF-7), liver (HepG2), and larynx (HEp-2) cancer cell lines. nih.gov One pyridine-thiazolidin-4-one hybrid, compound 8a , showed excellent activity against HEp-2 cells with an IC₅₀ value of 5.9 µg/mL. nih.gov Another compound, a pyridine-2,3-dihydrothiazole derivative (13a ), was highly effective against HepG2 cells, with an IC₅₀ of 9.5 µg/mL, and was found to induce G1 cell cycle arrest and apoptosis. nih.gov

Similarly, other research has highlighted the potent anticancer activity of different thiazolyl-pyridine derivatives. A novel small molecule, the thiazolopyridine AV25R, demonstrated highly selective anti-proliferative effects against the B-acute leukemia cell line RS4;11. nih.gov Another study on thiophenyl thiazolyl-pyridine hybrids reported potent activity against the A549 lung cancer cell line, with some compounds exhibiting IC₅₀ values comparable to the standard drug doxorubicin. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov

Table 3: Antiproliferative Activity of Representative Thiazole-Pyridine Hybrids

| Compound Class/Name | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyridine-thiazolidin-4-one hybrid (8a) | HEp-2 | Larynx Carcinoma | 5.9 µg/mL | nih.gov |

| Pyridine-2,3-dihydrothiazole hybrid (13a) | HepG2 | Hepatocellular Carcinoma | 9.5 µg/mL | nih.gov |

| Thiophenyl thiazolyl-pyridine hybrid | A549 | Lung Carcinoma | 0.66 µM to 16.03 µM | nih.gov |

| Pyridine-thiazole hybrid (Compound 3) | HL-60 | Promyelocytic Leukemia | 0.57 µM | mdpi.com |

Thiazole derivatives, including those hybridized with pyridine, are recognized for their broad-spectrum antimicrobial properties. jchemrev.commdpi.com Their mechanism of action can be attributed to their amphiphilic nature, which facilitates their integration into the cell membranes of microbes, leading to cytoplasmic leakage and cell death. mdpi.com

A variety of thiazolylpyridine compounds have been synthesized and screened for their in vitro activity against different bacterial and fungal strains. nih.gov For example, a series of pyridine- and thiazole-based hydrazides were tested for their minimal inhibitory concentration (MIC). nih.gov Certain compounds with specific substitutions, such as a hydroxyl group on an aromatic ring, showed enhanced antimicrobial activity, with MIC values comparable to standard drugs against both bacterial and fungal pathogens. nih.gov

Another study investigated a series of substituted 1-(thiazol-2-ylamino)-dihydropyridine-3-carbonitrile derivatives. jchemrev.com One compound in this series displayed strong antibacterial activity with MIC values ranging from 46.9 to 93.7 µg/mL and potent antifungal activity with MIC values between 5.8 and 7.8 µg/mL. jchemrev.com Some thiazolo[4,5-b]pyridine (B1357651) derivatives have also shown notable activity, with one compound exhibiting an MIC of 12.5 μg/mL against Candida albicans. researchgate.net

Table 4: Antimicrobial Activity of Thiazolyl-Pyridine Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(Thiazol-2-ylamino)-dihydropyridine-3-carbonitrile derivative (37c) | Bacteria | 46.9 - 93.7 µg/mL | jchemrev.com |

| 1-(Thiazol-2-ylamino)-dihydropyridine-3-carbonitrile derivative (37c) | Fungi | 5.8 - 7.8 µg/mL | jchemrev.com |

| Thiazolo[4,5-b]pyridine derivative | Candida albicans | 12.5 µg/mL | researchgate.net |

The thiazole nucleus is a structural component found in various compounds investigated for their anticonvulsant properties. researchgate.net While specific in vitro data on this compound itself is not detailed in the provided context, the broader class of thiazole derivatives has been recognized for potential activity against convulsions, suggesting that this scaffold could be explored for such neurological applications. researchgate.net

Pirfenidone (B1678446), a pyridine derivative, is an approved anti-fibrotic agent for treating idiopathic pulmonary fibrosis (IPF). nih.govnih.gov Its mechanism, while not fully elucidated, involves the reduction of key pro-fibrotic mediators like transforming growth factor-beta (TGF-β), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF). nih.gov The structural similarity of the pyridine core in pirfenidone to the thiazolyl-pyridine scaffold suggests that derivatives of the latter could also possess anti-fibrotic properties. The development of drugs for IPF is an active area of research, with many novel compounds being investigated in clinical trials. scienceopen.compatsnap.comavancesenfibrosispulmonar.com The therapeutic strategy often involves targeting pathways that lead to the aberrant wound healing and progressive scarring characteristic of the disease. avancesenfibrosispulmonar.com

Cellular and Molecular Mechanism of Action Investigations

No specific studies detailing how this compound induces apoptosis or modulates the cell cycle in cancer or other cell lines are available.

Information regarding the specific molecular pathways and downstream signaling events affected by this compound is not present in the available literature.

In Vivo Preclinical Efficacy Studies (Animal Models)

Data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models, as well as its pharmacodynamic effects, are not available.

There are no published studies on the efficacy of this compound in animal models for any diseases, including neurological disorders, infectious diseases, or cancer.

Structure Activity Relationship Sar and Lead Optimization

Systematic Modification of the Pyridine (B92270) Ring

The pyridine moiety serves as a crucial scaffold in these molecules, and its substitution pattern significantly influences their pharmacological properties.

Influence of Fluorine Position and Substitution

The introduction of a fluorine atom to the pyridine ring can markedly alter the biological potency and pharmacokinetic properties of a compound. nih.gov Fluorination can impact lipophilicity, metabolic stability, and the ability to form hydrogen bonds. researchgate.net Specifically, the inductive effect of the fluorine atom reduces the electron density at adjacent carbon atoms, which can influence the molecule's interaction with biological targets. nih.gov

While direct SAR studies comparing the positional isomers of fluorine on the pyridine ring of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine are not extensively detailed in the reviewed literature, the principles of medicinal chemistry suggest that the position of the fluorine atom is critical. For instance, fluorination at the 2-position, as in the parent compound, is known to be faster than at other positions in certain synthetic routes. researchgate.net The electron-withdrawing nature of fluorine can also decrease the basicity of the pyridine nitrogen, which in turn can affect the molecule's solubility and interactions with target proteins. nih.gov

Impact of Substituents at Other Pyridine Positions

The biological activity of pyridine-thiazole hybrids is highly dependent on the nature and position of other substituents on the pyridine ring. Generally, the introduction of both electron-donating and electron-withdrawing groups can modulate the activity, and the optimal substitution is often target-dependent. For instance, in a series of pyridine-thiazole hybrids, the presence of a methoxy (B1213986) phenyl group attached to the pyridine ring was attributed to higher anticonvulsant activity. nih.gov

Conversely, studies on other pyridine derivatives have shown that the presence of halogen atoms or bulky groups can lead to lower antiproliferative activity. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a property essential for mediating interactions with biological macromolecules like enzymes and receptors. nih.gov

| Compound Series | Substituent on Pyridine Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyridine-thiazole hybrids | Methoxy phenyl | Increased anticonvulsant activity | nih.gov |

| General pyridine derivatives | Halogen atoms | Lower antiproliferative activity | researchgate.net |

| General pyridine derivatives | Bulky groups | Lower antiproliferative activity | researchgate.net |

Systematic Modification of the Thiazole (B1198619) Ring

The thiazole ring is another key pharmacophore in this class of compounds, and its substitution pattern has been extensively studied to optimize biological activity.

Impact of Substituents on the Thiazole Moiety

Substituents on the thiazole ring have a profound impact on the biological activity of pyridine-thiazole derivatives. For instance, in a series of N-(5-(arylcarbonyl)thiazol-2-yl)amides, the potency was found to improve with an increase in the size of the substituent at the 5-position of the thiazole ring, in the order of H < Me < Et < i-Pr < CH2Ph < OPh. researchgate.net

In another study on thiazole derivatives, a para-halogen-substituted phenyl group attached to the thiazole ring was found to be important for activity. nih.gov Furthermore, in a series of 2-pyridyl-thiazoles, substitution at the fourth position of the thiazole ring with aryl or heteroaryl substituents was explored. Current time information in Hyderabad, IN.

| Compound Series | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N-(5-(arylcarbonyl)thiazol-2-yl)amides | 5-position | H | Lowest potency | researchgate.net |

| N-(5-(arylcarbonyl)thiazol-2-yl)amides | 5-position | Me | Increased potency over H | researchgate.net |

| N-(5-(arylcarbonyl)thiazol-2-yl)amides | 5-position | Et | Increased potency over Me | researchgate.net |

| N-(5-(arylcarbonyl)thiazol-2-yl)amides | 5-position | i-Pr | Increased potency over Et | researchgate.net |

| N-(5-(arylcarbonyl)thiazol-2-yl)amides | 5-position | CH2Ph | Increased potency over i-Pr | researchgate.net |

| N-(5-(arylcarbonyl)thiazol-2-yl)amides | 5-position | OPh | Highest potency | researchgate.net |

| General thiazole derivatives | - | para-halogen-substituted phenyl | Important for activity | nih.gov |

| 2-pyridyl-thiazoles | 4-position | Aryl or heteroaryl | Modulates activity | Current time information in Hyderabad, IN. |

Variation of Linkage to the Pyridine Ring

The point of attachment of the thiazole ring to the pyridine ring is a critical determinant of biological activity. A study comparing 2-pyridine, 3-pyridine, and 4-pyridine substituted thiazole derivatives found that 4-pyridine thiazole hybrid compounds showed more potent antimicrobial activity than their 2-pyridine counterparts. nih.govresearchgate.net This suggests that the spatial orientation of the pyridine nitrogen relative to the thiazole ring plays a significant role in the interaction with biological targets. In another study, derivatives containing 3-pyridyl groups showed enhanced cytotoxic activity compared to those with 2-pyridyl and 4-pyridyl substituents in certain contexts. nih.gov

Role of Linker or Bridging Units in Analogs

The introduction of a linker or bridging unit between the pyridine and thiazole moieties can provide conformational flexibility and introduce new points of interaction with target molecules, thereby influencing biological activity. Several types of linkers have been investigated in pyridine-thiazole analogs.

| Linker/Bridging Unit | Compound Series | Observed Biological Activity | Reference |

|---|---|---|---|

| Amide (-C(O)NH-) | Pyridine- and Thiazole-Based Hydrazides | Anti-inflammatory and antimicrobial | acs.orgnih.gov |

| Carbonyl thiourea (B124793) | Pyridine-based thiadiazole derivatives | Anti-inflammatory | nih.gov |

| Direct linkage | General pyridine-thiazole hybrids | Various, dependent on substituents | nih.gov |

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of chemical compounds is intrinsically linked to their molecular structure. In the case of this compound and its analogs, the arrangement of and interplay between the pyridine and thiazole rings, along with the influence of various substituents, define the key pharmacophores and structural motifs responsible for their therapeutic potential. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The core structure, combining a pyridine and a thiazole ring, is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. arabjchem.orgbohrium.com The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a key component of many biologically active compounds and is known for its diverse pharmacological effects. bohrium.com Similarly, the pyridine ring is a fundamental heterocyclic scaffold found in numerous natural and synthetic compounds with significant therapeutic applications. arabjchem.org

The structure-activity relationship (SAR) for this class of compounds reveals that the nature and position of substituents on both the pyridine and thiazole rings can significantly modulate their biological activity. For instance, in related pyridine-thiazole hybrids, modifications to the thiazole ring have been shown to have a substantial impact on their cytotoxic effects against cancer cell lines. arabjchem.org

Detailed research findings on analogous compound series have highlighted several key structural features that are crucial for their biological activity:

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. The substitution pattern on the pyridine ring also plays a vital role. The presence of a fluorine atom, as in this compound, can significantly alter the electronic properties of the ring and can be involved in hydrogen bonding or other electrostatic interactions with the target protein.

The Thiazole Ring: The thiazole moiety is a versatile pharmacophore. The sulfur and nitrogen atoms can participate in various non-covalent interactions, including hydrogen bonding and metal coordination. Substitutions on the thiazole ring are a common strategy for optimizing the biological activity of this class of compounds. For example, studies on related thiazole derivatives have shown that the introduction of specific substituents can enhance their antimicrobial or anticancer properties. nih.govmdpi.com

The Linkage between the Rings: The direct linkage between the pyridine and thiazole rings creates a relatively rigid molecular framework. This rigidity can be advantageous for fitting into a specific binding pocket of a biological target. The relative orientation of the two rings is also a critical determinant of biological activity.

The following data table summarizes the generalized structure-activity relationships for derivatives of the 2-(thiazolyl)pyridine scaffold based on findings from related compound classes.

| Compound Series | Modification | Effect on Biological Activity |

| Pyridine-Thiazole Hybrids | Substitution at the 5th position of a thiazolin-4-one ring with an ethyl carboxylate group. | Enhanced cytotoxic effectiveness toward MCF-7 and HepG2 cancer cells. arabjchem.org |

| Thiazole-Pyrazoline Hybrids | Introduction of electron-donating groups. | Associated with antifungal activity. nih.gov |

| 2-Thiazolylhydrazone Derivatives | Presence of a 4-OH-3-OMe group and an amide group. | Identified as key pharmacophores for influenza neuraminidase inhibitory activity. researchgate.net |

It is important to note that these are generalized observations from related but distinct chemical series. The specific SAR for this compound would require dedicated synthesis and biological evaluation of a focused library of analogs.

Radiochemistry and Molecular Imaging Applications Pre Clinical

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues

The development of fluorine-18 (¹⁸F) labeled analogues of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine has been a significant advancement for PET imaging. The longer half-life of ¹⁸F (109.8 minutes) compared to carbon-11 (B1219553) allows for more complex and longer imaging protocols. A key example of such a radiolabeled analogue is [¹⁸F]PBR111.

The radiosynthesis of [¹⁸F]PBR111 is typically achieved through a nucleophilic aromatic substitution reaction. The process involves the reaction of a suitable precursor with [¹⁸F]fluoride. One reported method achieved a non-decay corrected radiochemical yield of 39.5 ± 9.4%, with a specific activity of 3.9 ± 0.4 Ci/µmol. nih.gov The final product is purified using high-performance liquid chromatography (HPLC) and solid-phase extraction to ensure high radiochemical purity for in vivo applications. nih.gov

| Radiosynthesis Parameter | Reported Value |

| Radiochemical Yield (non-decay corrected) | 39.5 ± 9.4% nih.gov |

| Specific Activity | 3.9 ± 0.4 Ci/µmol nih.gov |

In Vitro Radioligand Binding Assays

The affinity of this compound analogues for their target, the translocator protein (TSPO), is a critical determinant of their suitability as PET radioligands. In vitro radioligand binding assays are employed to determine the binding affinity (Ki) of these compounds.

A study characterizing novel N,N-disubstituted pyrazolopyrimidine acetamides, which are structurally related to the core scaffold of interest, demonstrated a range of binding affinities for TSPO. researchgate.netnih.gov These assays typically use a known radioligand, such as [³H]PK11195, in competition with the novel compound in a membrane preparation from a source rich in TSPO, like human leukocytes. nih.gov The results from such studies reveal that modifications to the chemical structure can significantly impact binding affinity, with some analogues exhibiting picomolar to nanomolar Ki values. researchgate.netnih.gov For instance, certain derivatives have shown significantly enhanced affinity compared to reference standards like DPA-714 and PK11195. researchgate.netnih.gov

| Compound | Ki (nM) for TSPO |

| GMA 7 (N-Methyl-N-ethyl acetamide (B32628) derivative) | 17.10 researchgate.netnih.gov |

| GMA 9 (N-ethyl, N-isopropyl acetamide derivative) | 13.27 researchgate.netnih.gov |

| GMA 10 (N,N-dipropyl acetamide derivative) | 0.18 researchgate.netnih.gov |

| GMA 11 (N-ethyl and N-methoxy ethyl acetamide derivative) | 0.19 researchgate.netnih.gov |

| GMA 12 (N,N-di(2-methoxy ethyl) acetamide derivative) | 25.37 researchgate.netnih.gov |

| GMA 13 (N,N-dipropargyl acetamide derivative) | 0.90 researchgate.netnih.gov |

| GMA 15 (N-ethyl-N-phenylacetamide derivative) | 0.06 researchgate.netnih.gov |

| DPA-714 (Reference Standard) | 3.66 researchgate.netnih.gov |

| PK11195 (Reference Standard) | 1.34 researchgate.netnih.gov |

Pre-clinical Positron Emission Tomography (PET) Imaging in Animal Models for Receptor Occupancy and Distribution Studies

Preclinical PET imaging studies using fluorine-18 labeled analogues, such as [¹⁸F]PBR111, have been conducted in various animal models to investigate their in vivo behavior, including receptor occupancy and biodistribution. These studies are crucial for validating the potential of these radiotracers for imaging neuroinflammation.

Biodistribution: Following intravenous injection in animal models, [¹⁸F]PBR111 exhibits a characteristic biodistribution pattern. In baboons, the radioligand clears rapidly from the brain, lung, kidney, and spleen, with slower clearance from the liver and heart. nih.gov The primary routes of excretion are hepatobiliary and renal. nih.gov In rats, a similar distribution pattern is observed. nih.gov Dosimetry estimates from these animal studies are used to predict the radiation dose in humans. nih.govhug.ch

Receptor Occupancy and Distribution in Neuroinflammation Models: PET imaging with [¹⁸F]PBR111 has been successfully used to visualize and quantify TSPO expression in animal models of various neurological conditions associated with neuroinflammation. These models include acute neuroinflammation induced by excitotoxins, epilepsy, multiple sclerosis (cuprizone model), and schizophrenia. unc.edu

In a rat model of acute neuroinflammation, PET imaging showed a significant increase in [¹⁸F]PBR111 accumulation in the lesion compared to the contralateral side as early as 6 minutes post-injection. unc.edu This increased uptake correlates with the upregulation of TSPO in activated microglia and astrocytes in response to neuronal injury. unc.edu

In the cuprizone (B1210641) mouse model of multiple sclerosis, a significant increase in [¹⁸F]PBR111 uptake was observed in the corpus callosum, striatum, and hippocampus of cuprizone-fed mice compared to controls. nih.gov This increased uptake was validated by autoradiography and correlated with immunofluorescence staining for microglial and macrophage markers (CD11b and F4/80). nih.gov

Receptor Occupancy Studies: To confirm the specific binding of the radioligand to TSPO in vivo, blocking studies are performed. This involves pre-treating the animals with a non-radiolabeled, high-affinity TSPO ligand, such as PK11195, before the injection of the radiotracer. A significant reduction in the uptake of the radiotracer in TSPO-rich regions following the blocking agent administration confirms specific binding. For example, in a study using an analogue, pre-treatment with (R)-PK11195 significantly blocked the uptake of the radioligand in the olfactory bulb of rats by 49%. nih.gov

| Animal Model | Key Findings with [¹⁸F]PBR111 PET | Reference |

| Rat (Acute Neuroinflammation) | Increased accumulation in the lesion compared to the contralateral side. | unc.edu |

| Mouse (Cuprizone Model of Multiple Sclerosis) | Significant uptake in the corpus callosum, striatum, and hippocampus, correlating with neuroinflammation markers. | nih.gov |

| Rat (Olfactory Bulb) | Pre-treatment with (R)-PK11195 blocked uptake by 49%, demonstrating specific binding. | nih.gov |

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues with Improved Properties

The core structure of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine serves as a promising scaffold for the development of new therapeutic agents. Future research will likely concentrate on the synthesis and evaluation of next-generation analogues to enhance potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of fluorine is known to improve metabolic stability and binding affinity in drug candidates. mdpi.com

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogues. Research on related pyridine-thiazole hybrids has shown that modifications can lead to significant improvements in biological activity. For instance, the introduction of a 2-fluorophenyl group into a pyridine-thiazole structure has resulted in compounds with high antiproliferative activity against various tumor cell lines. nih.gov A preliminary SAR analysis of similar compounds suggests that the addition of electron-withdrawing groups can enhance cytotoxicity, providing a clear direction for future chemical modifications. researchgate.net

Key areas for analogue development will include:

Substitution on the Thiazole (B1198619) Ring: Introducing different functional groups to the thiazole moiety to modulate activity and selectivity. The 1,3-thiazole ring is a known isostere for pyridine (B92270), allowing for fine-tuning of the molecule's properties. acs.org

Modification of the Fluoropyridine Core: Altering the substitution pattern on the pyridine ring to optimize interactions with biological targets.

Linker Chemistry: For more complex analogues, exploring different chemical linkers to attach additional pharmacophores, potentially creating multi-target agents.

The primary goals of these modifications will be to improve solubility, metabolic stability, and target specificity, thereby creating drug candidates with superior therapeutic windows. acs.org

Combination Therapies and Polypharmacology Approaches

The potential of this compound and its future analogues in combination therapies represents a significant area of investigation. By pairing these compounds with existing drugs, researchers can aim for synergistic effects, reduced dosages, and mechanisms to overcome drug resistance.

One promising avenue is in oncology. Studies on structurally related pyridine-thiazole molecules have shown that their cytotoxic effects can be influenced by other targeted agents. For example, the anticancer activity of certain pyridine-thiazole derivatives was significantly affected by pre-treatment with a PARP1 inhibitor, suggesting that the compound's mechanism may involve inducing genetic instability. nih.govnih.gov This finding opens the door for future studies combining this compound analogues with PARP inhibitors or other DNA damage response agents.

Furthermore, the concept of polypharmacology—designing single molecules to interact with multiple targets—is highly relevant. The pyridine-thiazole scaffold is well-suited for the development of multi-target compounds, which could be particularly effective in complex diseases like cancer. acs.org Future research could focus on designing analogues of this compound that simultaneously inhibit multiple key pathways involved in tumor progression.

Advanced Drug Delivery Systems

A common challenge with heterocyclic compounds in drug development is poor aqueous solubility, which can limit their bioavailability and therapeutic application. While specific data for this compound is not available, related fluorinated bipyridine structures have been noted for their low solubility. vulcanchem.com Future research must therefore address potential delivery challenges.

Advanced drug delivery systems offer a promising solution. Key areas of exploration would include:

Prodrug Strategies: Designing inactive precursors of the parent compound that are converted into the active form in vivo. This approach can improve solubility and membrane permeability.

Nanoparticle Formulation: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can enhance solubility, protect the drug from premature degradation, and potentially enable targeted delivery to specific tissues, like tumors. vulcanchem.com

In silico tools for ADME (absorption, distribution, metabolism, and excretion) prediction will play a vital role in the early stages of this research, helping to identify potential liabilities and guide the development of appropriate delivery strategies. nih.gov

Emerging Therapeutic Applications in Chemical Biology

Beyond direct therapeutic use, this compound and its derivatives have potential as tools in chemical biology to probe complex biological systems. The unique chemical properties of the scaffold make it suitable for designing molecular probes and imaging agents.

Research on similar pyridine-thiazole compounds has indicated an ability to interact directly with DNA, leading to morphological changes within the cell nucleus. mdpi.com This suggests that fluorescently-labeled analogues of this compound could be developed as probes to visualize DNA interactions and study the mechanisms of DNA damage and repair in real-time.

The thiazole scaffold is considered a versatile tool for creating ligands that bind to specific biological targets. nih.govnih.govresearchgate.net Therefore, future work could involve using the this compound core to design high-affinity ligands for specific proteins or enzymes. These ligands could be used to:

Map protein-protein interaction networks.

Validate new drug targets.

Serve as the basis for developing novel biosensors.

This application in chemical biology would not only expand the utility of this class of compounds but also contribute to a deeper understanding of fundamental cellular processes.

Table of Research Findings on Related Pyridine-Thiazole Compounds

| Compound Class | Key Finding | Research Focus | Reference |

| Fluorophenyl-Pyridine-Thiazole Hybrids | High antiproliferative activity in tumor cells (IC50 of 0.57 µM in HL-60 leukemia cells). | Anticancer Agent Development | nih.govnih.gov |

| Pyridine-Thiazole Hybrids | Promising anticancer activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines (IC50 range 5.36–8.76 μM). | Anticancer Agent Development | arabjchem.org |

| Thiazole-Pyrazole Analogues | Potent anticancer effect against Panc-1 (pancreatic) and MCF-7 (breast) cells. | Antiproliferative Activity | nih.gov |

| Hydrazonothiazole-Based Pyridines | Potent cytotoxicity against A549 (lung) cancer cell line, with some analogues showing greater efficacy than cisplatin. | Targeted Cancer Therapy | acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-5-(1,3-thiazol-2-yl)pyridine, and what are their respective yields and limitations?

- Methodological Answer : The synthesis typically involves cross-coupling reactions between fluoropyridine precursors and thiazole derivatives. For example, Suzuki-Miyaura coupling can link a boronic ester-functionalized thiazole to a halogenated pyridine ring (e.g., 5-bromo-2-fluoropyridine) using palladium catalysts . Alternatively, cyclocondensation of α-haloketones with thioamides may form the thiazole ring directly on the pyridine scaffold. Reported yields vary between 40–70%, with limitations including regioselectivity challenges and purification difficulties due to byproducts .

Q. How can X-ray crystallography and NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to determine bond lengths, angles, and spatial arrangement. For instance, fluorine substitution at position 2 of the pyridine ring can be confirmed via C–F bond distances (~1.34 Å) .

- NMR spectroscopy : Analyze <sup>1</sup>H and <sup>19</sup>F NMR spectra. The fluorine atom at position 2 deshields adjacent protons, causing distinct splitting patterns (e.g., JH-F coupling constants ~15 Hz). Thiazole protons typically resonate at δ 7.2–8.5 ppm .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). The thiazole moiety may enhance binding to ATP pockets in kinases, while fluorine improves metabolic stability. Reference studies on analogous compounds show IC50 values in the µM range for antimicrobial and anticancer activity .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the thiazole moiety to the pyridine ring be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice. For example, a meta-directing fluorine at position 2 of pyridine favors coupling at position 5. Palladium catalysts with bulky ligands (e.g., XPhos) can minimize competing pathways. Computational modeling (DFT) predicts reactive sites by analyzing electron density distribution .

Q. What computational methods predict binding affinities of derivatives against target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with binding pockets. For example, derivatives with electron-withdrawing groups (e.g., CF3) on the thiazole ring show enhanced hydrogen bonding with kinase active sites. Free energy perturbation (FEP) calculations quantify affinity changes upon substitution .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assay conditions (e.g., pH, temperature) and compound purity (HPLC ≥95%). Structural confirmation via HRMS and <sup>13</sup>C NMR ensures consistency. For instance, discrepancies in IC50 values may arise from impurities or solvent effects .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.